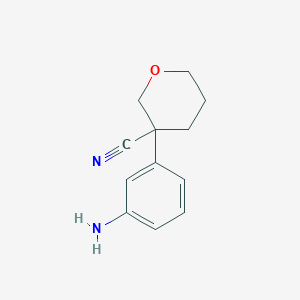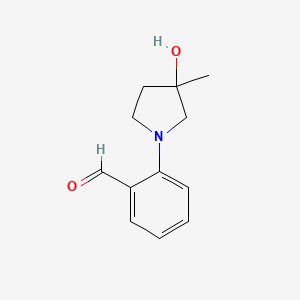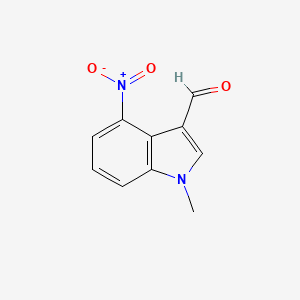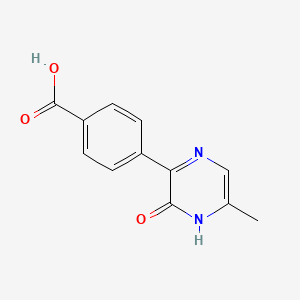![molecular formula C13H19BrClNS B13217788 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNS and a molecular weight of 336.72 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a bromophenylsulfanyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride typically involves the reaction of 4-bromothiophenol with 2-chloroethylpiperidine under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-bromothiophenol attacks the chloroethyl group, forming the desired product.
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and piperidine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.
N-{2-[(4-Bromophenyl)sulfanyl]ethyl}glycine: Contains a glycine moiety instead of a piperidine ring.
Uniqueness
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a bromophenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H19BrClNS |
|---|---|
Molecular Weight |
336.72 g/mol |
IUPAC Name |
4-[2-(4-bromophenyl)sulfanylethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H18BrNS.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H |
InChI Key |
PHZHXBDLHRYKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCSC2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)
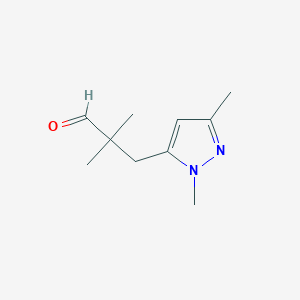
![({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
